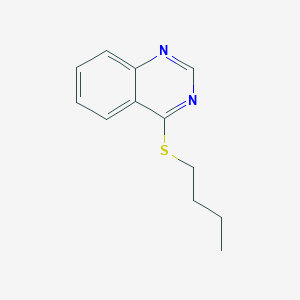

4-Butylsulfanylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

6956-61-2 |

|---|---|

Molecular Formula |

C12H14N2S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

4-butylsulfanylquinazoline |

InChI |

InChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

PIBVCPOZVCQALQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of 4-Butylsulfanylquinazoline: A Technical Overview for Drug Discovery Professionals

An In-depth Analysis of a Promising Quinazoline Derivative in Cancer Research

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. A substantial number of these derivatives function as inhibitors of key signaling molecules implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR). This technical guide focuses on the biological activity of a specific member of this family, 4-butylsulfanylquinazoline, and its closely related analogs. By examining its synthesis, in vitro efficacy, and potential mechanism of action, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.

Synthesis of 4-Alkyl(aryl)thioquinazoline Derivatives

The synthesis of this compound and its analogs is typically achieved through a thioetherification reaction. The general protocol involves the reaction of a 4-chloroquinazoline precursor with a corresponding thiol compound.

Experimental Protocol: Synthesis

Materials:

-

4-chloroquinazolines

-

Thiol compounds (e.g., 1-butanethiol for the synthesis of this compound)

-

Acetone

-

Potassium carbonate (K₂CO₃)

Procedure:

-

A mixture of the appropriate 4-chloroquinazoline (1 mmol), the corresponding thiol (1.2 mmol), and potassium carbonate (2 mmol) is prepared in acetone (20 mL).

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel using a mixture of petroleum ether and acetone as the eluent to yield the final 4-alkyl(aryl)thioquinazoline product.

The structures of the synthesized compounds are typically confirmed using analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

In Vitro Antiproliferative Activity

The anticancer potential of this compound and its analogs has been evaluated in vitro against various human cancer cell lines. A key study by Yang et al. investigated the anti-proliferative effects of a series of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives.

Quantitative Data

The antiproliferative activities of several 4-alkylthioquinazoline derivatives were assessed against the human prostate cancer cell line (PC3). The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. While the specific data for this compound is not explicitly detailed in the available literature, the data for closely related analogs provide valuable insights into the structure-activity relationship of this class of compounds.

| Compound ID | R Group (Alkyl Chain) | IC₅₀ (µM) against PC3 cells |

| 3c | C₃H₇ (Propyl) | 1.8 |

| 3a | C₂H₅ (Ethyl) | 5.6 |

| 3d | C₅H₁₁ (Pentyl) | 8.1 |

| 3f | C₆H₁₃ (Hexyl) | 8.7 |

| 3l | C₁₀H₂₁ (Decyl) | 8.9 |

| Data sourced from Yang et al., Bioorganic & Medicinal Chemistry Letters, 2007. |

These results indicate that the length of the alkyl chain at the 4-thio position influences the cytotoxic activity, with the propyl derivative (3c) exhibiting the most potent effect against PC3 cells.

Experimental Protocol: MTT Assay for Cell Viability

The in vitro cytotoxicity of the 4-alkylthioquinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., PC3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds (4-alkylthioquinazoline derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value for each compound is determined from the dose-response curves.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes such as proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers. The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events.

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway, which is a likely target for the antiproliferative activity of this compound and its analogs.

Caption: EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow: EGFR Kinase Inhibition Assay

To specifically determine if a compound inhibits EGFR kinase activity, a biochemical assay can be performed. The following workflow outlines a typical in vitro EGFR kinase assay.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant in vitro antiproliferative activity against cancer cells. The ease of synthesis and the potent cytotoxicity, particularly of the propylthio-derivative, highlight the potential of this scaffold for further development. The likely mechanism of action, consistent with other quinazoline-based anticancer agents, involves the inhibition of the EGFR signaling pathway. Further studies are warranted to fully elucidate the specific molecular interactions with EGFR and other potential targets, as well as to evaluate the in vivo efficacy and pharmacokinetic properties of these compounds. This technical guide provides a foundational understanding for researchers to build upon in the pursuit of novel and effective cancer therapeutics.

In-Depth Technical Guide on 4-Butylsulfanylquinazoline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among these, derivatives featuring a butylsulfanyl group at the 4-position of the quinazoline core are of growing interest due to their potential as targeted therapeutic agents. This technical guide provides a comprehensive overview of 4-butylsulfanylquinazoline derivatives and their analogues, with a focus on their synthesis, biological activities, and mechanisms of action, particularly in the context of cancer therapy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Core Concepts and Structure-Activity Relationships

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, serves as a versatile pharmacophore. The substitution at the 4-position with a butylsulfanyl (or butylthio) group introduces a flexible, lipophilic chain that can significantly influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on related 4-substituted quinazolines have shown that the nature of the substituent at this position is crucial for biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibition, the 4-position is pivotal for binding to the ATP pocket of the kinase domain. While extensive SAR data for 4-anilino and 4-aminoquinazolines is available, specific quantitative data for this compound derivatives is less prevalent in publicly accessible literature. However, the principles of molecular interactions suggest that the butyl chain can engage in hydrophobic interactions within the target protein, while the quinazoline core often participates in hydrogen bonding.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound derivatives and their analogues lies in their anticancer properties. Many quinazoline derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers.

Anticancer Activity

While specific IC50 values for this compound derivatives are not widely reported, related 2-alkylthio- and 3-substituted quinazolin-4-one derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. For instance, certain 2-thioether quinazoline derivatives have shown potent activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of the standard drug gefitinib in some cases. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.

Data Presentation: Anticancer Activity of Related Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of representative 2-thioether and 3-substituted quinazoline derivatives against human cancer cell lines. It is important to note that this data is for structurally related analogues and is presented to illustrate the potential of thioether-containing quinazolines. Specific data for this compound derivatives is not available in the cited literature.

| Compound ID | R Group (at position 2 or 3) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 21 | Varies (Thioether derivatives) | HeLa | 2.81 | Gefitinib | 4.3 |

| 22 | Varies (Thioether derivatives) | HeLa | 1.85 | Gefitinib | 4.3 |

| 23 | Varies (Thioether derivatives) | HeLa | 2.11 | Gefitinib | 4.3 |

| 21 | Varies (Thioether derivatives) | MDA-MB-231 | 2.45 | Gefitinib | 28.3 |

| 22 | Varies (Thioether derivatives) | MDA-MB-231 | 2.05 | Gefitinib | 28.3 |

| 23 | Varies (Thioether derivatives) | MDA-MB-231 | 1.95 | Gefitinib | 28.3 |

Table adapted from data presented in Al-Suwaidan et al., 2017.

Mechanism of Action: EGFR Inhibition

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways that promote cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing the phosphorylation of downstream substrates.

Signaling Pathway

The inhibition of EGFR by this compound derivatives is expected to block the following key downstream signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

-

PI3K-Akt-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.

By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays for their evaluation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the quinazoline ring with butanethiol.

Materials:

-

4-Chloroquinazoline

-

1-Butanethiol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add 1-butanethiol (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Figure 2: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 as a substrate

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add the EGFR enzyme diluted in kinase buffer to each well.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with potential anticancer activity, likely mediated through the inhibition of key signaling pathways such as the EGFR pathway. While the available data on this specific subclass is limited, the broader understanding of quinazoline chemistry and pharmacology provides a strong foundation for their further development. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogues to establish a clear structure-activity relationship. In-depth mechanistic studies, including target engagement and downstream signaling analysis, will be crucial to validate their therapeutic potential and guide the design of next-generation inhibitors for targeted cancer therapy.

Spectroscopic Data of 4-Butylsulfanylquinazoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for 4-Butylsulfanylquinazoline, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted dataset based on the analysis of analogous structures and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.80 | s | 1H | H2 (Quinazoline ring) |

| ~8.10 | d | 1H | H5 (Quinazoline ring) |

| ~7.90 | d | 1H | H8 (Quinazoline ring) |

| ~7.75 | t | 1H | H7 (Quinazoline ring) |

| ~7.55 | t | 1H | H6 (Quinazoline ring) |

| ~3.40 | t | 2H | -S-CH₂ -CH₂-CH₂-CH₃ |

| ~1.80 | sextet | 2H | -S-CH₂-CH₂ -CH₂-CH₃ |

| ~1.50 | sextet | 2H | -S-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | -S-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 7-8 Hz for the alkyl chain.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C4 (Quinazoline ring) |

| ~160.5 | C2 (Quinazoline ring) |

| ~151.0 | C8a (Quinazoline ring) |

| ~134.0 | C7 (Quinazoline ring) |

| ~128.5 | C5 (Quinazoline ring) |

| ~127.0 | C8 (Quinazoline ring) |

| ~126.5 | C6 (Quinazoline ring) |

| ~123.0 | C4a (Quinazoline ring) |

| ~32.0 | -S-CH₂ -CH₂-CH₂-CH₃ |

| ~31.0 | -S-CH₂-CH₂ -CH₂-CH₃ |

| ~22.0 | -S-CH₂-CH₂-CH₂ -CH₃ |

| ~13.8 | -S-CH₂-CH₂-CH₂-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1610, ~1570, ~1480 | Medium-Strong | C=C and C=N stretching (Quinazoline ring) |

| ~1450 | Medium | CH₂ bending |

| ~1380 | Medium | CH₃ bending |

| ~1200-1000 | Medium | C-N stretching |

| ~750 | Strong | Aromatic C-H out-of-plane bending |

| ~700-600 | Weak-Medium | C-S stretching |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Interpretation |

| 219.0950 | [M+H]⁺ (Calculated for C₁₂H₁₅N₂S⁺) |

| 218.0878 | [M]⁺ (Molecular ion, Calculated for C₁₂H₁₄N₂S) |

| 161.0583 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 130.0531 | [Quinazoline]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis would be performed in positive ion mode with a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of 30 psi. The mass-to-charge ratio (m/z) would be scanned over a range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Butylsulfanylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in several approved drugs, particularly in oncology. The functionalization of the quinazoline core at various positions can modulate its pharmacological properties. This technical guide focuses on the hypothetical in vitro evaluation of a specific, novel derivative, 4-Butylsulfanylquinazoline.

While, to date, no specific studies on this compound have been identified in publicly available research, this document will serve as a comprehensive roadmap for its preclinical assessment. The protocols and analyses outlined herein are based on established methodologies for evaluating similar quinazoline-based compounds, particularly those with substituents at the 4-position, which are known to be crucial for kinase inhibitory activity. The primary focus of this guide will be on the potential anticancer properties of this compound, targeting key signaling pathways implicated in tumorigenesis.

The core structure of this compound suggests its potential as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. The butylsulfanyl group at the 4-position may influence its binding affinity and selectivity for various kinase targets. Therefore, a thorough in vitro evaluation is essential to elucidate its mechanism of action and therapeutic potential.

Predicted Biological Targets and Signaling Pathways

Based on the structure of this compound and the known activities of related quinazoline derivatives, the primary predicted biological targets are receptor tyrosine kinases (RTKs) and downstream signaling components. The most probable targets include:

-

Epidermal Growth Factor Receptor (EGFR): A well-established target for quinazoline-based inhibitors. Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway: This is a critical downstream effector of EGFR and other RTKs, playing a central role in cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a key strategy in cancer therapy.

The following diagram illustrates the hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical inhibition of the EGFR-PI3K/Akt signaling pathway by this compound.

Experimental Protocols

A systematic in vitro evaluation of this compound would involve a series of experiments to determine its cytotoxic effects, identify its molecular targets, and elucidate its mechanism of action. The following is a general experimental workflow.

An In-depth Technical Guide to 4-Butylsulfanylquinazoline (NSC 65058)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Butylsulfanylquinazoline, also known as NSC 65058, a member of the quinazoline class of compounds investigated for its potential anticancer properties. This document details the compound's history, a representative synthetic protocol, extensive quantitative biological activity data from the National Cancer Institute (NCI), and the putative mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information is presented to be a valuable resource for researchers in oncology and medicinal chemistry.

Discovery and History

The quinazoline scaffold is a cornerstone in the development of modern targeted cancer therapies. The first synthesis of a quinazoline derivative was reported in the late 19th century, with significant interest in their therapeutic potential emerging in the mid-20th century. The exploration of 4-substituted quinazolines, in particular, gained momentum with the discovery that these compounds could act as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR). This led to the development of several successful EGFR-targeted cancer drugs.

This compound (NSC 65058) emerged from the extensive screening programs of the National Cancer Institute (NCI) as a compound of interest with potential cytotoxic activity against various cancer cell lines. While the specific initial synthesis and discovery of this compound are not extensively documented in dedicated publications, its inclusion in the NCI's Developmental Therapeutics Program (DTP) repository signifies its recognition as a compound with potential biological activity worthy of further investigation. The general synthetic routes to 4-alkylthioquinazolines were developed as part of the broader exploration of the chemical space around the quinazoline core.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available quinazolin-4(3H)-one. This involves the chlorination of the quinazolinone followed by a nucleophilic substitution with 1-butanethiol.

Step 1: Synthesis of 4-Chloroquinazoline

This procedure is adapted from established methods for the chlorination of quinazolin-4-ones.[1][2]

-

Materials: Quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-4(3H)-one.

-

Carefully add an excess of thionyl chloride under a fume hood.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinazoline.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with 1-butanethiol.[3]

-

Materials: 4-Chloroquinazoline, 1-Butanethiol, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen solvent.

-

Add the base to the solution and stir.

-

Slowly add 1-butanethiol to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Experimental Workflow for the Synthesis of this compound

Caption: A two-step synthetic route to this compound.

Quantitative Biological Activity

This compound, under the identifier NSC 65058, was evaluated in the National Cancer Institute's 60 human tumor cell line screen (NCI-60). The data presented below is the GI₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth. The values are presented as the negative logarithm of the molar concentration (-log₁₀(GI₅₀)).

| Cell Line Panel | Cell Line | -log₁₀(GI₅₀) (M) |

| Leukemia | CCRF-CEM | 5.24 |

| HL-60(TB) | 5.34 | |

| K-562 | 5.25 | |

| MOLT-4 | 5.19 | |

| RPMI-8226 | 5.25 | |

| SR | 5.09 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 5.27 |

| EKVX | 5.00 | |

| HOP-62 | 5.24 | |

| HOP-92 | 5.20 | |

| NCI-H226 | 5.17 | |

| NCI-H23 | 5.27 | |

| NCI-H322M | 5.17 | |

| NCI-H460 | 5.30 | |

| NCI-H522 | 5.32 | |

| Colon Cancer | COLO 205 | 5.29 |

| HCT-116 | 5.29 | |

| HCT-15 | 5.22 | |

| HT29 | 5.31 | |

| KM12 | 5.32 | |

| SW-620 | 5.30 | |

| CNS Cancer | SF-268 | 5.22 |

| SF-295 | 5.31 | |

| SF-539 | 5.19 | |

| SNB-19 | 5.24 | |

| SNB-75 | 5.29 | |

| U251 | 5.20 | |

| Melanoma | LOX IMVI | 5.29 |

| MALME-3M | 5.27 | |

| M14 | 5.27 | |

| MDA-MB-435 | 5.29 | |

| SK-MEL-2 | 5.26 | |

| SK-MEL-28 | 5.21 | |

| SK-MEL-5 | 5.25 | |

| UACC-257 | 5.26 | |

| UACC-62 | 5.27 | |

| Ovarian Cancer | IGROV1 | 5.19 |

| OVCAR-3 | 5.24 | |

| OVCAR-4 | 5.21 | |

| OVCAR-5 | 5.18 | |

| OVCAR-8 | 5.20 | |

| NCI/ADR-RES | 5.19 | |

| SK-OV-3 | 5.27 | |

| Renal Cancer | 786-0 | 5.24 |

| A498 | 5.27 | |

| ACHN | 5.26 | |

| CAKI-1 | 5.23 | |

| RXF 393 | 5.18 | |

| SN12C | 5.29 | |

| TK-10 | 5.23 | |

| UO-31 | 5.21 | |

| Prostate Cancer | PC-3 | 5.29 |

| DU-145 | 5.28 | |

| Breast Cancer | MCF7 | 5.32 |

| MDA-MB-231/ATCC | 5.28 | |

| HS 578T | 5.28 | |

| BT-549 | 5.22 | |

| T-47D | 5.31 | |

| MDA-MB-468 | 5.27 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database.

Mechanism of Action and Signaling Pathways

The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. The Epidermal Growth Factor Receptor (EGFR) is a well-established target for this class of compounds. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

The primary signaling pathways downstream of EGFR that are implicated in cancer progression include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of EGFR by this compound would lead to the downregulation of these pathways.

Hypothesized EGFR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the EGFR signaling cascade by this compound.

Conclusion

This compound (NSC 65058) is a quinazoline derivative with demonstrated in vitro anticancer activity across a broad range of human tumor cell lines. Its synthesis is achievable through standard organic chemistry methodologies. Based on its structural class, the likely mechanism of action is the inhibition of the EGFR signaling pathway, a critical driver in many malignancies. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential and mechanism of action of this and related compounds. Further studies are warranted to definitively identify its molecular targets and to evaluate its in vivo efficacy and safety profile.

References

4-Butylsulfanylquinazoline: An Enigmatic Candidate in Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous endeavor. While the quinazoline scaffold is a well-established pharmacophore in numerous approved kinase-inhibiting drugs, the specific derivative, 4-butylsulfanylquinazoline, remains a molecule of considerable obscurity within the scientific literature. Despite its chemical structure suggesting potential interactions with the ATP-binding pocket of kinases, publicly accessible data on its biological activity, specific kinase targets, and mechanism of action are currently unavailable.

The quinazoline core is famously present in a multitude of potent kinase inhibitors, frequently featuring an amino or anilino linkage at the 4-position. These substitutions have proven critical for activity against a range of kinases, including the epidermal growth factor receptor (EGFR) family. However, the replacement of this nitrogen-based linkage with a butylsulfanyl group, as seen in this compound, represents a significant structural deviation. This alteration would fundamentally change the electronics and conformational flexibility of the molecule, making it difficult to extrapolate the known structure-activity relationships of other 4-substituted quinazolines.

Public chemical databases, such as PubChem, confirm the existence and basic chemical properties of this compound, also known by its synonym NSC 65058. The records indicate that the compound has been included in biological screening assays. However, the specific outcomes of these screens, particularly any data related to kinase inhibition, have not been publicly disclosed.

Without experimental data, any discussion of this compound as a kinase inhibitor is purely speculative. To build a comprehensive technical guide as requested, the following critical information would be required:

-

Target Identification: Which specific kinase or kinases does this compound inhibit?

-

Potency and Selectivity: What are the quantitative measures of its inhibitory activity (e.g., IC50, Ki values) against its target(s)? How selective is it against a panel of other kinases?

-

Mechanism of Action: How does it inhibit kinase activity? Does it compete with ATP, is it an allosteric inhibitor, or does it have a different mechanism?

-

Cellular Activity: Does it inhibit signaling pathways in cancer cell lines? What are its effects on cell proliferation, apoptosis, and other cellular processes?

-

Synthesis and Characterization: What is the detailed synthetic route for its preparation and what are its full characterization data?

Unfortunately, a thorough search of scientific literature and public databases did not yield any specific studies that provide this essential information for this compound. Therefore, it is not possible to construct the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams at this time. The potential of this compound as a kinase inhibitor remains an open question pending the publication of relevant research.

4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-butylsulfanylquinazoline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. The presence of the butylsulfanyl group at the 4-position is anticipated to significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in the drug development process. This guide summarizes the currently available, albeit limited, specific data for this compound and supplements it with general knowledge of quinazoline derivatives to provide a practical framework for its handling and investigation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂S | PubChem |

| Molecular Weight | 218.32 g/mol | PubChem |

| Appearance | Predicted to be a solid at room temperature | General chemical knowledge |

| CAS Number | 6956-61-2 | PubChem |

Solubility

Table 3.1: Qualitative Solubility of Quinazoline Derivatives

| Solvent Class | General Solubility of Quinazolinones | Reference |

| Aqueous Solvents | Generally insoluble in water. | [1] |

| Organic Solvents | Generally insoluble in common organic solvents. | [1] |

| Alkaline Solutions | Soluble in aqueous alkali. | [1] |

| Concentrated Acids | Sometimes soluble in concentrated acids (e.g., 6N HCl). | [1] |

It is important to note that the butylsulfanyl group in this compound will increase its lipophilicity compared to unsubstituted quinazoline, which may slightly alter its solubility profile.

Experimental Protocol for Solubility Determination (Gravimetric Method)

While specific data is unavailable, the following gravimetric method, adapted from a study on pyrazolo quinazoline derivatives, can be employed to determine the solubility of this compound in various solvents.[2]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Thermostatically controlled water bath/shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Vacuum oven

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vial is placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a pre-weighed filter to remove any undissolved solid.

-

A known volume of the clear filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated from the filtrate under vacuum at a suitable temperature.

-

The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

-

The solubility is calculated and expressed in mg/mL or mol/L.

Diagram 3.1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability

The stability of this compound is a critical factor for its storage, handling, and formulation. While specific stability data is lacking, general information on the stability of the quinazoline ring system provides valuable insights.

General Stability of Quinazolines:

-

pH: Quinazolines are reported to be stable in cold dilute acidic and alkaline solutions. However, they are susceptible to degradation upon boiling in these conditions.[3] One study on a different quinazoline derivative showed instability in an alkaline medium (1M NaOH) due to hydrolysis of an amide group, while it was more stable in an acidic environment (1M HCl).[4]

-

Temperature: Thermal stability can vary depending on the substitution pattern. Studies on other heterocyclic compounds suggest that thermal degradation is a common pathway.[5][6]

-

Light: Photostability is an important parameter to consider, especially for compounds intended for pharmaceutical use. Standard protocols for photostability testing should be followed.

-

Solvents: A study on a different quinazoline derivative indicated good stability in water for over 40 days, but instability in DMSO with modifications observed immediately after preparation.

Table 4.1: General Stability Profile of Quinazoline Derivatives

| Condition | General Stability | Potential Degradation Pathway | Reference |

| Acidic (cold, dilute) | Stable | - | [3] |

| Acidic (boiling) | Unstable | Hydrolysis of the quinazoline ring | [3] |

| Alkaline (cold, dilute) | Stable | - | [3] |

| Alkaline (boiling) | Unstable | Hydrolysis of the quinazoline ring | [3] |

| Elevated Temperature | Varies with substitution | Thermal decomposition | [5][6] |

| Light Exposure | Compound-dependent | Photodegradation | |

| DMSO Solution | Potentially unstable | Solvent-mediated degradation | |

| Aqueous Solution | Potentially stable | - |

Experimental Protocols for Stability Assessment

4.1.1. pH-Dependent Stability Study

Procedure:

-

Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., by HPLC).

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze the remaining concentration of this compound by a validated HPLC method.

-

Plot the concentration versus time to determine the degradation kinetics at each pH.

4.1.2. Thermal Stability (Thermogravimetric Analysis - TGA)

Procedure:

-

Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss of the sample as a function of temperature.

-

The resulting thermogram will indicate the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

4.1.3. Photostability Study

Procedure (based on ICH Q1B guidelines):

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a standardized light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) for a specified duration.

-

Protect a control sample from light.

-

At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.

Diagram 4.1: Factors Affecting Quinazoline Stability

Caption: Key factors that can influence the stability of this compound.

Synthesis

A plausible and common method for the synthesis of 4-alkylsulfanylquinazolines involves the nucleophilic substitution of a 4-haloquinazoline with the corresponding thiol. In the case of this compound, this would involve the reaction of 4-chloroquinazoline with butanethiol.

Proposed Synthetic Protocol

The following is a proposed experimental protocol based on general procedures for similar reactions. Optimization of reaction conditions may be necessary.

Materials:

-

4-Chloroquinazoline

-

Butanethiol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-chloroquinazoline in an appropriate solvent under an inert atmosphere, add the base.

-

To this mixture, add butanethiol dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) for a period of time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram 5.1: Proposed Synthesis Workflow for this compound

Caption: A proposed workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this compound is scarce in the reviewed literature, a general understanding of the properties of the quinazoline class of molecules allows for informed predictions and the design of appropriate experimental protocols. It is recommended that the solubility and stability of this compound be experimentally determined under various conditions to support its development for any potential application. The provided experimental methodologies can serve as a starting point for these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cibtech.org [cibtech.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline, 2-((butylthio)methyl)-4-methyl-, 3-oxide | C14H18N2OS | CID 467023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 4-Butylsulfanylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, 4-substituted quinazolines have been the subject of intensive research due to their potential as therapeutic agents, particularly in oncology. This technical guide focuses on the theoretical and computational approaches applicable to the study of a specific derivative, 4-Butylsulfanylquinazoline. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes the established computational methodologies and theoretical frameworks used for analogous quinazoline derivatives to provide a comprehensive analytical model. This guide will cover molecular docking, quantum chemical calculations, and potential signaling pathway interactions, offering a foundational understanding for researchers engaged in the development of novel quinazoline-based drugs.

Introduction

The quinazoline scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Its derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] The functionalization at the 4-position of the quinazoline ring has been a key strategy in the development of potent and selective inhibitors of various enzymes and receptors, most notably Epidermal Growth Factor Receptor (EGFR).[3]

This compound, characterized by a butyl-thioether linkage at the C4 position, represents a novel yet under-investigated compound. Understanding its molecular properties, potential biological targets, and mechanism of action is crucial for evaluating its therapeutic potential. Computational and theoretical studies offer a powerful, resource-efficient avenue to predict these characteristics and guide further experimental validation.

Computational Methodologies

A variety of computational techniques are employed to elucidate the properties and potential bioactivity of quinazoline derivatives.[4] These methods provide insights into the molecule's electronic structure, conformational flexibility, and interactions with biological macromolecules.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] For this compound, this would typically involve docking the ligand into the active site of a relevant protein target, such as EGFR kinase.

Experimental Protocol: Molecular Docking of this compound against EGFR

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.

-

The protein structure is saved in a suitable format (e.g., PDBQT).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).[6]

-

Gasteiger charges are computed, and rotatable bonds are defined. The ligand is saved in PDBQT format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the protein.

-

The docking simulation is performed using software such as AutoDock Vina.[7] The Lamarckian Genetic Algorithm is a commonly used search algorithm.[8]

-

The resulting docking poses are ranked based on their binding affinity scores (e.g., kcal/mol).

-

-

Analysis of Results:

-

The lowest energy docking pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Visualization of the docked complex is performed using software like PyMOL or Discovery Studio.

-

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide detailed information about the electronic properties of a molecule.[9][10] These calculations are crucial for understanding molecular reactivity, stability, and spectroscopic properties.

Experimental Protocol: DFT Calculations for this compound

-

Structure Optimization:

-

The 3D structure of this compound is used as the starting geometry.

-

Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)).[11]

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Molecular Properties:

-

Various molecular properties are calculated from the optimized structure, including:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Dipole moment and polarizability.

-

Atomic charges (e.g., Mulliken or NBO charges).

-

-

-

Analysis:

-

The calculated properties are analyzed to predict the molecule's reactivity, stability, and potential interaction sites. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity.[11]

-

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for similar quinazoline derivatives.

Table 1: Molecular Docking Results of this compound against EGFR (PDB: 1M17)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Met793, Leu718, Val726, Ala743 | Met793 (backbone) |

| Erlotinib (Reference) | -9.2 | Met793, Leu718, Cys797, Thr790 | Met793 (backbone), Cys797 (side chain) |

Table 2: Quantum Chemical Properties of this compound (DFT/B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Molecular Surface Area | 250 Ų |

Mandatory Visualizations

Logical Workflow for Computational Analysis

Caption: Computational analysis workflow for this compound.

Simplified EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and hypothesized inhibition.

Conclusion

This technical guide outlines a comprehensive theoretical and computational framework for the investigation of this compound. By leveraging molecular docking and quantum chemical calculations, researchers can gain significant insights into its potential as a therapeutic agent, particularly as an EGFR inhibitor. The methodologies and hypothetical data presented herein serve as a foundational resource to guide future in silico and in vitro studies. The continued application of these computational approaches will undoubtedly accelerate the discovery and development of novel quinazoline-based drugs.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quantumgrad.com [quantumgrad.com]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

Pharmacological Profile of 4-Butylsulfanylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-Butylsulfanylquinazoline, a member of the quinazoline class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public databases, this document extrapolates its potential pharmacological activities based on the known profile of structurally related quinazoline and 4-thioquinazoline derivatives. This guide also outlines a proposed experimental workflow for the complete pharmacological characterization of this compound, including detailed hypothetical experimental protocols and data presentation formats. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction to this compound

This compound, also known as 4-butylthioquinazoline, is a quinazoline derivative characterized by a butylsulfanyl group attached to the 4th position of the quinazoline ring system. The quinazoline scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a thioether linkage at the 4-position, as seen in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the parent scaffold.

Chemical Structure:

-

IUPAC Name: 4-(butylsulfanyl)quinazoline

-

Molecular Formula: C₁₂H₁₄N₂S

-

PubChem CID: 248338[3]

-

NSC Number: 65058[3]

Predicted Pharmacological Activities

Direct pharmacological data for this compound is not currently available in the public domain. However, based on extensive research on analogous compounds, several potential activities can be predicted.

Anticancer Activity

Quinazoline derivatives are prominent in oncology, with several approved drugs targeting protein kinases, such as epidermal growth factor receptor (EGFR)[2]. The 4-anilinoquinazoline scaffold is a classic example of a tyrosine kinase inhibitor. While this compound does not possess the anilino group, the core quinazoline structure suggests potential for antiproliferative activity. Studies on other 4-thioquinazoline derivatives have indicated possible anticancer effects[1].

Antimicrobial Activity

Various 4-thioquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The lipophilic nature of the butylsulfanyl group may enhance the compound's ability to penetrate microbial cell membranes, a desirable feature for antimicrobial agents. Research on 6-fluoro-4-alkyl(aryl)thioquinazoline and 6-bromo-4-alkylthioquinazoline derivatives has demonstrated good antifungal activities[1].

Antiviral Activity

Certain 4-thioquinazoline derivatives have been investigated for their antiviral potential. For instance, novel 4-thioquinazoline derivatives containing a chalcone moiety have shown promising activity against the Tobacco Mosaic Virus (TMV)[1].

Proposed Experimental Workflow for Pharmacological Profiling

To fully elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary. The following workflow is proposed, starting from initial screening to more detailed mechanistic studies.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be generated from the proposed experimental workflow.

Table 1: Hypothetical In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.9 |

| HCT116 | Colon | 3.7 |

| PC-3 | Prostate | 12.1 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) |

| EGFR | 150 | 75 |

| VEGFR2 | 450 | 220 |

| SRC | > 10,000 | - |

| ABL | > 10,000 | - |

Table 3: Hypothetical Antimicrobial Activity

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram+ Bacteria | 16 |

| Escherichia coli | Gram- Bacteria | 64 |

| Candida albicans | Fungi | 8 |

| Aspergillus niger | Fungi | 32 |

Detailed Experimental Protocols (Generalized)

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

-

Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate.

-

Assay Reaction: Add the kinase/tracer/antibody mixture to the wells and incubate at room temperature for 1 hour.

-

TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Analysis (Hypothetical)

Based on the predicted activity against receptor tyrosine kinases, a potential signaling pathway affected by this compound is the EGFR pathway, which is crucial in many cancers.

Conclusion

While the specific pharmacological profile of this compound remains to be experimentally determined, its structural similarity to other biologically active quinazolines suggests a high potential for therapeutic applications, particularly in the areas of oncology and infectious diseases. The experimental workflow and protocols outlined in this guide provide a clear and structured approach for the comprehensive characterization of this compound. Further investigation is warranted to uncover the full therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H14N2S | CID 248338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Identifying Protein Targets of 4-Butylsulfanylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. 4-Butylsulfanylquinazoline, a member of this family, is of particular interest due to the potential of its butylsulfanyl group to enhance lipophilicity and modulate interactions with biological targets. While direct protein targets of this compound are not yet definitively identified in publicly available literature, the extensive research on analogous quinazoline compounds provides a strong foundation for predicting its likely molecular interactions and for designing robust experimental strategies for target identification and validation. This technical guide synthesizes the current knowledge on quinazoline derivatives, proposes a putative mechanism of action for this compound, and provides detailed experimental protocols for the identification and characterization of its protein targets.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a platform for the spatial orientation of various substituents, enabling specific interactions with a wide range of biological macromolecules. Numerous quinazoline-based drugs have received regulatory approval, primarily in the field of oncology, highlighting the clinical significance of this chemical class.

The biological activity of quinazoline derivatives is heavily influenced by the nature and position of their substituents. The addition of a butylsulfanyl group at the 4-position of the quinazoline ring in this compound is anticipated to increase its lipophilicity, which may enhance its ability to cross cellular membranes and potentially influence its binding affinity and selectivity for target proteins.

Putative Protein Targets of this compound

Based on extensive research into functionally similar quinazoline derivatives, the primary putative protein targets for this compound fall into several key classes, particularly those involved in cellular signaling, proliferation, and survival.

Protein Kinases

Protein kinases are a major family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazoline scaffold is a well-established ATP-competitive inhibitor of several protein kinases.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Many clinically approved anticancer drugs are quinazoline-based EGFR inhibitors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and differentiation.

Other Potential Targets

Beyond protein kinases, quinazoline derivatives have been shown to interact with other important cellular proteins:

-

Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids and amino acids.

-

Breast Cancer Resistance Protein (BCRP): An ATP-binding cassette (ABC) transporter that can confer multidrug resistance.

-

Poly(ADP-ribose) Polymerase (PARP): A family of proteins involved in DNA repair and programmed cell death.

-

Tubulin: The protein subunit of microtubules, which are critical components of the cytoskeleton and are involved in cell division.

-

β-ketoacyl-ACP-synthase II (FabF): In bacteria, this enzyme is involved in fatty acid synthesis and has been identified as a target for certain quinazoline derivatives.

Quantitative Data on Related Quinazoline Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of representative quinazoline compounds against various protein targets to provide a comparative context.

| Compound Class | Target Protein | IC50 / EC50 (nM) | Reference Compound(s) |

| 4-Anilinoquinazolines | EGFR | 1 - 100 | Gefitinib, Erlotinib |

| Quinazoline-based | VEGFR-2 | 10 - 500 | Vandetanib |

| Quinazoline-based | PDGFR | 50 - 1000 | Pazopanib |

| Quinazoline-based | PARP-1 | 5 - 50 | Olaparib (related scaffold) |

| Acrylamide-functionalized Quinazoline | FabF (bacterial) | 13,200 (EC50) | Compound 7a |

Experimental Protocols for Target Identification

A multi-pronged approach is recommended for the definitive identification and validation of the protein targets of this compound.

Affinity-Based Protein Profiling

This method involves the use of a chemically modified version of this compound to "pull down" its binding partners from a cell lysate.

Methodology:

-

Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm terminating in a biotin tag. The linker should be attached at a position on the quinazoline scaffold that is not critical for its biological activity.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to quinazoline derivatives).

-

Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of protein-probe complexes.

-

Affinity Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will result in the capture of the probe-protein complexes onto the beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA) / Drug Affinity Responsive Target Stability (DARTS)

These methods are based on the principle that the binding of a small molecule can stabilize a target protein against thermal or proteolytic degradation.

Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Challenge:

-

CETSA: Heat the samples across a range of temperatures.

-

DARTS: Treat the samples with a protease (e.g., thermolysin).

-

-

Protein Separation: Separate the remaining soluble proteins by SDS-PAGE.

-

Detection: Visualize specific proteins of interest by Western blotting or perform a global analysis of the proteome using mass spectrometry.

-

Analysis: Identify proteins that exhibit increased stability (i.e., remain in the soluble fraction at higher temperatures or are more resistant to proteolysis) in the presence of this compound.

Kinase Inhibition Assays

Given the prevalence of protein kinases as targets for quinazolines, a focused screening against a panel of kinases is a logical step.

Methodology:

-

Select Kinase Panel: Choose a diverse panel of protein kinases, with a focus on those known to be inhibited by other quinazoline derivatives (e.g., EGFR, VEGFR, PDGFR families).

-

In Vitro Kinase Assay: Perform in vitro kinase activity assays in the presence of varying concentrations of this compound. These assays typically measure the phosphorylation of a substrate peptide.

-

Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each kinase to determine its potency and selectivity.

Putative Signaling Pathway Involvement

Should this compound be found to inhibit protein kinases such as EGFR or VEGFR, it would be expected to modulate key downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Conclusion

While the specific protein targets of this compound remain to be elucidated, a wealth of information from related quinazoline compounds provides a strong basis for targeted investigation. The experimental strategies outlined in this guide, combining unbiased proteomic screening with focused biochemical assays, offer a comprehensive approach to identifying and validating the molecular targets of this promising compound. Such studies are critical for understanding its mechanism of action and for guiding its future development as a potential therapeutic agent.

4-Butylsulfanylquinazoline (CAS 6956-61-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Butylsulfanylquinazoline, with the Chemical Abstracts Service (CAS) number 6956-61-2, is a sulfur-containing heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives developed as therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis strategies, and hypothetical biological activities based on the broader knowledge of quinazoline derivatives. Due to the limited specific research on this particular compound, this document also outlines general experimental protocols and plausible signaling pathways that could serve as a starting point for future investigation.

Chemical and Physical Properties

This compound is characterized by a quinazoline core substituted with a butylthio group at the 4-position. Its fundamental properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 6956-61-2 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄N₂S | PubChem[1] |

| Molecular Weight | 218.32 g/mol | PubChem[1] |

| IUPAC Name | 4-(butylsulfanyl)quinazoline | PubChem[1] |

| Synonyms | 4-Butylthioquinazoline, NSC 65058 | PubChem[1] |

| Canonical SMILES | CCCCSC1=NC=NC2=CC=CC=C21 | PubChem[1] |

| InChI Key | PIBVCPOZVCQALQ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, general methods for the preparation of 4-thio-substituted quinazolines can be adapted. A plausible synthetic route would involve the reaction of a 4-chloroquinazoline precursor with 1-butanethiol.

Hypothetical Synthesis Protocol:

-

Chlorination of Quinazolin-4-one: Commercially available quinazolin-4-one can be converted to 4-chloroquinazoline by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.

-

Nucleophilic Substitution: The resulting 4-chloroquinazoline can then be subjected to a nucleophilic substitution reaction with 1-butanethiol. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the addition of a base, for example, potassium carbonate or sodium ethoxide, to generate the thiolate anion.

-

Work-up and Purification: Following the reaction, the mixture is worked up to remove inorganic salts and unreacted starting materials. This may involve quenching the reaction with water, extraction with an organic solvent, and subsequent purification of the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Illustrative Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways